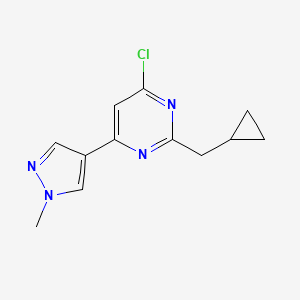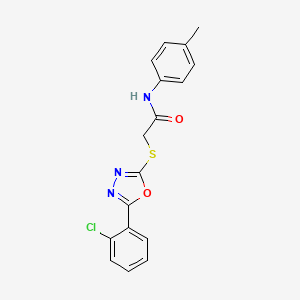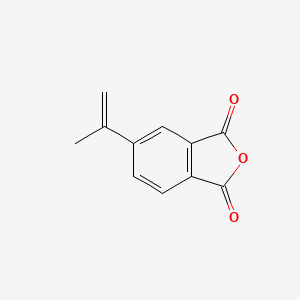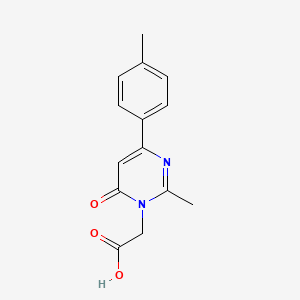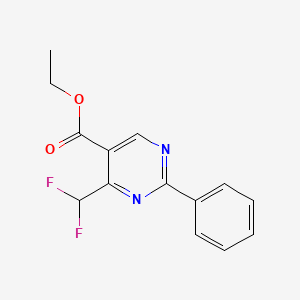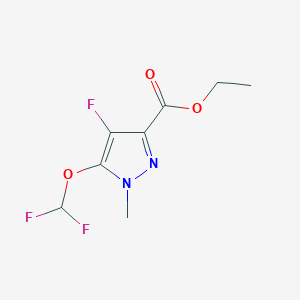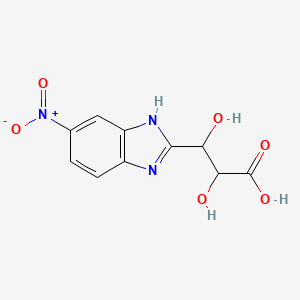![molecular formula C15H14FNO B11775622 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1710293-28-9](/img/structure/B11775622.png)
3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Fluorphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin umfasst typischerweise die Kondensation von 3-Fluoranilin mit Salicylaldehyd, gefolgt von einer Cyclisierung. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden umweltfreundliche Chemieansätze wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren untersucht, um die Umweltbelastung zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Fluorphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in ihre reduzierten Formen umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Antikrebsmittel untersucht, wobei Studien eine moderate bis gute Wirksamkeit gegen verschiedene Krebszelllinien zeigen.
Materialwissenschaften: Die Verbindung wird bei der Synthese von Hochleistungspolymeren und Materialien mit verbesserten mechanischen und thermischen Eigenschaften verwendet.
Industrielle Chemie: Es dient als Vorläufer für die Synthese anderer heterocyclischer Verbindungen und als Baustein in der organischen Synthese.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Fluorphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. In medizinischen Anwendungen kann es wirken, indem es bestimmte Enzyme oder Rezeptoren hemmt, die an der Proliferation von Krebszellen beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4H-Benzo[d][1,3]oxazine: Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in der Position des Oxazinrings.
1,3-Oxazine: Diese Verbindungen teilen sich den Oxazinring, können aber unterschiedliche Substituenten und Strukturmerkmale aufweisen.
Einzigartigkeit
3-(3-Fluorphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin ist aufgrund der Anwesenheit der Fluorphenylgruppe einzigartig, die seine biologische Aktivität und chemische Stabilität verbessern kann. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen .
Eigenschaften
CAS-Nummer |
1710293-28-9 |
|---|---|
Molekularformel |
C15H14FNO |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H14FNO/c1-10-5-6-13-15(7-10)18-9-14(17-13)11-3-2-4-12(16)8-11/h2-8,14,17H,9H2,1H3 |
InChI-Schlüssel |
UBKPPVVFGBUZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(CO2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)
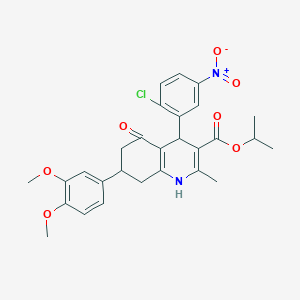
![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)

